1-Benzhydryl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-benzhydryl-3-(2-hydroxy-2-naphthalen-1-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c29-24(23-17-9-15-19-10-7-8-16-22(19)23)18-27-26(30)28-25(20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-17,24-25,29H,18H2,(H2,27,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSBBZPUSYEJPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC(C3=CC=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzhydryl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzhydryl chloride with 2-hydroxy-2-(naphthalen-1-yl)ethylamine in the presence of a base to form the intermediate, which is then reacted with isocyanate to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzhydryl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or naphthalene moieties, often using reagents like sodium hydride or alkyl halides.
Hydrolysis: Acidic or basic hydrolysis can break down the urea linkage, yielding amines and carboxylic acids.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-Benzhydryl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and performance.
Mechanism of Action
The mechanism by which 1-Benzhydryl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved may include signal transduction cascades, where the compound modulates the activity of key proteins, leading to downstream effects on cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features of 1-Benzhydryl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea with analogous compounds:
Key Observations :
- Urea vs. Thiourea : The carbonyl oxygen in urea enhances polarity and hydrogen-bonding capacity compared to thiourea’s sulfur, which may reduce solubility in polar solvents but improve thermal stability .
Electronic Properties
Natural population analysis (NPA) can quantify charge distribution differences between urea and thiourea derivatives. For example:
- The naphthalen-1-yl group in both compounds contributes to delocalized π-electron density, but the hydroxyethyl group in the target compound adds an additional hydrogen-bond donor site, enhancing supramolecular interactions.
Crystallographic Behavior
Crystallographic tools like SHELXL and WinGX are critical for analyzing such compounds. For instance:
- The benzhydryl group’s steric bulk may lead to less dense crystal packing compared to the benzoyl-substituted thiourea, as observed in similar structures .
- Anisotropic displacement parameters (modeled via ORTEP ) would highlight differences in thermal motion between the flexible hydroxyethyl chain and rigid naphthalene rings.
Research Findings and Methodological Insights
Pharmacological Implications
Though pharmacological data are absent, urea derivatives are commonly explored as kinase inhibitors or antimicrobial agents. The benzhydryl moiety may enhance lipid membrane penetration, while the naphthalene ring could intercalate into biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
